molecular formula C39H54N10O14S B190558 alpha-Amanitin CAS No. 23109-05-9

alpha-Amanitin

Cat. No. B190558
CAS RN: 23109-05-9
M. Wt: 919 g/mol
InChI Key: CIORWBWIBBPXCG-NUCBJAHASA-N
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Description

Alpha-Amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several species of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera .


Molecular Structure Analysis

Alpha-Amanitin is a highly modified bicyclic octapeptide consisting of an outer and an inner loop . It has a molecular weight of 918.97 g/mol .


Chemical Reactions Analysis

Alpha-Amanitin displayed time- and concentration-dependent cytotoxicity . It decreased nascent RNA synthesis in a concentration- and time-dependent manner . Alpha-Amanitin did not induce changes in mitochondrial membrane potential, but it caused a significant increase in intracellular ATP levels .


Physical And Chemical Properties Analysis

Alpha-Amanitin has a molar mass of 918.97 g/mol and its empirical formula is C39H54N10O14S . It appears as white to light yellow needles and has a melting point of 254–255 ºC . It is soluble in water .

Scientific Research Applications

Inhibition of RNA Polymerase II

α-Amanitin is known for its specific inhibition of nuclear RNA polymerase II in various organisms, including sea urchin, rat liver, and calf thymus, without affecting polymerase I or III. This selective interaction with polymerase II is critical for understanding transcriptional processes and has been a focal point in studies since the 1970s (Lindell et al., 1970).

Impact on RNA Synthesis and Cell Functions

In-depth research has been conducted on α-amanitin's impact on RNA synthesis in various cell types, including murine fibroblasts, Chinese hamster ovary cells, and mouse embryos. These studies reveal how α-amanitin influences the synthesis and maturation of different RNA species, offering insights into transcriptional regulation and cell function (Nguyen et al., 1996), (Kedinger & Simard, 1974), (Levey & Brinster, 1978).

Application in Oncology

A novel application of α-amanitin is in oncology, particularly in antibody-drug conjugates for targeted cancer therapy. Its ability to block RNA polymerase II activity in eukaryotic cells makes it an effective agent for inducing apoptosis in cancer cells, as demonstrated in several studies (Anderl et al., 2011).

Investigating Hepatotoxicity

α-Amanitin's severe hepatotoxicity has been a subject of research, with studies exploring its mechanism of action and potential role in generating reactive oxygen species, thus contributing to liver damage. This research is critical for understanding the toxicity of α-amanitin and developing antidotes (Zheleva et al., 2007).

Photocaged Amanitin Analogues

Recent advancements include the synthesis of photocaged amanitin analogs. These novel compounds are non-toxic until activated by light, providing a controlled method to inhibit RNA Pol II and induce cell death. Such developments have significant implications for research and therapeutic applications (Matinkhoo et al., 2021).

Total Synthesis of α-Amanitin

The total synthesis of α-amanitin has been a challenge due to its unique structure. Recent breakthroughs in synthetic methods have made it more accessible for research and development in various fields, especially in designing new drug therapies (Lutz et al., 2020).

Safety And Hazards

Alpha-Amanitin is highly toxic and fatal if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye .

properties

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIORWBWIBBPXCG-JAXJKTSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N10O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Faintly beige powder; [MSDSonline]
Record name alpha-Amanitin
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Mechanism of Action

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS.
Record name ALPHA-AMANITIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

alpha-Amanitin

Color/Form

NEEDLES FROM METHANOL

CAS RN

23109-05-9
Record name α-Amanitin
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Record name ALPHA-AMANITIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

254-255 °C
Record name ALPHA-AMANITIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,580
Citations
KD Kröncke, G Fricker, PJ Meier, W Gerok… - Journal of biological …, 1986 - Elsevier
… , using [(6'-O,1'-N-di[3H]methyl)trp4]-alpha-amanitin and [(6'-O,1'-N-di-methyl)trp4]-[4-[3H]… acid demonstrated that the presence of alpha-amanitin decreased the labeling of the two …
Number of citations: 145 www.sciencedirect.com
J Jendrisak - Journal of Biological Chemistry, 1980 - Elsevier
… Higher concentrations of alpha-amanitin inhibited in vivo 5 S rRNA and tRNA synthesis … alpha-amanitin inhibition of purified RNA polymerase III. High concentrations of alpha-amanitin …
Number of citations: 67 www.sciencedirect.com
J Magdalan, A Ostrowska… - Folia histochemica …, 2010 - journals.viamedica.pl
… A wide variety of amatoxins have been isolated; however, alpha-amanitin (alpha-AMA) appears to be the primary toxin. Studies in vitro and in vivo suggest that alpha-AMA does not only …
Number of citations: 52 journals.viamedica.pl
E Kaya, MG Surmen, KO Yaykasli… - Cutaneous and …, 2014 - Taylor & Francis
… of alpha amanitin; (b) alpha amanitin was not observed in blood, liver and kidney samples of mice exposed to alpha amanitin … of the mice administered alpha amanitin percutaneously, …
Number of citations: 24 www.tandfonline.com
S Zhou, L Guo, X Xu, S Song, L Liu, H Kuang, Y Zhu… - Food Chemistry, 2022 - Elsevier
Amanitin (AMA) is responsible for human fatalities after ingestion of poisonous mushrooms, thus, a rapid and accurate detection method is urgently needed. Here, gold nanoparticle-…
Number of citations: 7 www.sciencedirect.com
A Zheleva, A Tolekova, M Zhelev, V Uzunova… - Medical hypotheses, 2007 - Elsevier
… By UV–visible spectroscopy we also shown that alpha amanitin was sensitive to oxidation … by alpha amanitin. Our recently in vitro studies have demonstrated that the alpha amanitin …
Number of citations: 66 www.sciencedirect.com
IM Chang, HS Yun, YS Kim, MS… - Journal of Toxicology …, 1984 - Taylor & Francis
… alpha-amanitin intoxication may result in part from the competitive activities of aucubin on the inhibition of liver RNA biosynthesis by alpha-amanitin… 12 hr after alpha-amanitin exposure (…
Number of citations: 62 www.tandfonline.com
K Baumann, K Münter, H Faulstich - Biochemistry, 1993 - ACS Publications
Methods Production and Purification of Monoclonal Antibodies. Three-month-old Wistar rats (ca. 200 g bodyweight) were 1 Abbreviations: BSA, bovine serum albumin; CD, circular …
Number of citations: 33 pubs.acs.org
J Garcia, VM Costa, P Baptista… - … of Chromatography B, 2015 - Elsevier
α-Amanitin is a natural bicyclic octapeptide, from the family of amatoxins, present in the deadly mushroom species Amanita phalloides. The toxicological and clinical interests raised by …
Number of citations: 44 www.sciencedirect.com
C Defendenti, E Bonacina, M Mauroni… - Forensic science …, 1998 - Elsevier
… with electrochemical detection to measure alpha amanitin concentrations in urine after … The average extraction recovery of alpha amanitin was 78%, determined using spiked urine …
Number of citations: 67 www.sciencedirect.com

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